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Erbium compounds, particularly erbium(III) trifluoromethanesulfonate (Er(OTf)₃) and

erbium(III) chloride (ErCl₃), have emerged as highly efficient and versatile Lewis acid catalysts

in a wide array of organic transformations. Their stability, low toxicity, and effectiveness under

mild reaction conditions make them attractive alternatives to traditional Lewis acids in the

synthesis of complex organic molecules, including pharmaceutical intermediates. This

document provides detailed application notes and experimental protocols for key organic

reactions catalyzed by erbium compounds.

Friedel-Crafts Acylation of Aromatic and
Heteroaromatic Compounds
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction for the

synthesis of aryl ketones, which are important precursors in the pharmaceutical and fine

chemical industries.[1] Erbium(III) triflate has proven to be a powerful catalyst for this

transformation, offering high yields and regioselectivity under mild conditions.[2]

Application Notes:
Catalyst: Erbium(III) triflate (Er(OTf)₃) is typically used in catalytic amounts (1-10 mol%).
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Acylating Agents: A variety of acylating agents can be employed, including acid anhydrides

and acyl chlorides.

Substrate Scope: The reaction is effective for a range of electron-rich aromatic and

heteroaromatic compounds, such as anisole, furan, and thiophene. While classical Friedel-

Crafts conditions can lead to polymerization of sensitive heterocycles like furan, the use of

milder lanthanide catalysts like ytterbium(III) triflate has been shown to be effective,

suggesting similar utility for erbium(III) triflate.[3][4]

Solvent: The reaction can be performed in various organic solvents, including ionic liquids,

which can act as both the solvent and a co-catalyst.[3]

Quantitative Data:

Entry
Arene/H
eterocy
cle

Acylatin
g Agent

Catalyst
(mol%)

Solvent Time (h)
Yield
(%)

Referen
ce

1 Anisole

Acetic

Anhydrid

e

Er(OTf)₃

(5)

Nitromet

hane
2 95 [2]

2 Veratrole

Acetic

Anhydrid

e

Er(OTf)₃

(5)

Nitromet

hane
3 92 [2]

3 Furan

Acetic

Anhydrid

e

Yb(OTf)₃

(10)

[BPy]

[BF₄]
2 85 [3]

4
Thiophen

e

Propionyl

Chloride

Yb(OTf)₃

(10)

[BPy]

[BF₄]
1 91 [3]

Note: Data for entries 3 and 4 are for Ytterbium(III) triflate and are included to demonstrate the

utility of lanthanide triflates in the acylation of heterocycles.

Experimental Protocol: Friedel-Crafts Acylation of
Anisole
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To a stirred solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane

(5 mL) at room temperature, add erbium(III) triflate (0.05 mmol, 5 mol%).

Stir the reaction mixture at room temperature for 2 hours.

Upon completion (monitored by TLC), quench the reaction with water (10 mL).

Extract the mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to

afford the desired 4-methoxyacetophenone.

Catalytic Cycle for Friedel-Crafts Acylation:

Er(OTf)₃

[R-CO]⁺[Er(OTf)₃X]⁻

Coordination

R-CO-X

[Ar(H)-COR]⁺

Electrophilic Attack

Er(OTf)₃

Ar-H

Ar-COR

-H⁺

HX

Click to download full resolution via product page
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Caption: Proposed catalytic cycle for Er(OTf)₃-catalyzed Friedel-Crafts acylation.

Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a Lewis acid-promoted carbon-carbon bond formation

between a silyl enol ether and a carbonyl compound. Erbium(III) triflate can catalyze this

reaction, including in aqueous media, which aligns with the principles of green chemistry.[5][6]

Application Notes:
Catalyst: Erbium(III) triflate is an effective catalyst, often used in the range of 5-20 mol%.

Reactants: Silyl enol ethers derived from ketones or esters react with a variety of aldehydes

and ketones.

Solvent: The reaction can be performed in organic solvents like dichloromethane or in

aqueous media such as THF-water mixtures.

Advantages: The use of a water-tolerant Lewis acid like Er(OTf)₃ simplifies the experimental

procedure by avoiding the need for strictly anhydrous conditions.

Quantitative Data: Mukaiyama Aldol Reaction
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Entry
Silyl
Enol
Ether

Aldehyd
e

Catalyst
(mol%)

Solvent Time (h)
Yield
(%)

Referen
ce

1

1-Phenyl-

1-

(trimethyl

siloxy)eth

ene

Benzalde

hyde

Er(OTf)₃

(10)
CH₂Cl₂ 4 85

Adapted

from[6]

2

1-

(Trimethy

lsiloxy)cy

clohexen

e

Isobutyra

ldehyde

Er(OTf)₃

(10)
CH₂Cl₂ 6 88

Adapted

from[6]

3

Ketene

silyl

acetal of

methyl

isobutyra

te

Benzalde

hyde

Yb(OTf)₃

(20)

THF/H₂O

(9:1)
12 91 [5]

Note: Entry 3 uses Ytterbium(III) triflate, illustrating the potential for other lanthanide triflates in

this reaction.

Experimental Protocol: Mukaiyama Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in dichloromethane (5 mL) is added erbium(III)

triflate (0.1 mmol, 10 mol%).

The mixture is stirred at room temperature for 10 minutes.

The silyl enol ether (1.2 mmol) is added dropwise to the solution.

The reaction is stirred at room temperature for 4-6 hours until completion (monitored by

TLC).
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The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

The aqueous layer is extracted with dichloromethane (3 x 15 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle for Mukaiyama Aldol Reaction:

Er(OTf)₃

[R¹CHO-Er(OTf)₃]

R¹CHO

Activation

[Adduct-OSiMe₃-Er(OTf)₃]

R²C=C(R³)OSiMe₃

Nucleophilic Attack

β-Hydroxy Ketone/Ester

Hydrolysis

Me₃SiOTf

Er(OTf)₃

Click to download full resolution via product page

Caption: Proposed catalytic cycle for Er(OTf)₃-catalyzed Mukaiyama aldol reaction.

Aza-Michael Addition
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The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl

compound, is a crucial method for synthesizing β-amino carbonyl compounds, which are

prevalent in many biologically active molecules.[7] While specific reports on erbium-catalyzed

aza-Michael additions are limited, other lanthanide triflates have been shown to be effective,

suggesting the potential of erbium catalysts in this transformation.[7]

Application Notes:
Catalyst: Erbium(III) chloride or triflate can be explored as catalysts.

Reactants: A wide range of primary and secondary amines can react with various Michael

acceptors like enones, enoates, and nitriles.

Advantages: Lewis acid catalysis can enhance the electrophilicity of the Michael acceptor,

facilitating the addition of less nucleophilic amines.

Experimental Protocol (Proposed): Aza-Michael Addition
of Aniline to Methyl Vinyl Ketone

To a solution of methyl vinyl ketone (1.0 mmol) in acetonitrile (5 mL), add erbium(III) chloride

(0.1 mmol, 10 mol%).

Stir the mixture at room temperature for 10 minutes.

Add aniline (1.2 mmol) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution

(10 mL).

Extract the product with ethyl acetate (3 x 15 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography.
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Experimental Workflow for Aza-Michael Addition:

Start

Add Michael Acceptor,
Amine, and ErCl₃

to solvent

Stir at Room Temperature

Monitor by TLC

Aqueous Workup

Reaction Complete

Extract with
Organic Solvent

Dry and Concentrate

Column Chromatography

End

Click to download full resolution via product page
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Caption: General experimental workflow for an erbium-catalyzed aza-Michael reaction.

Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered

heterocyclic rings. The reaction between electron-rich dienes, such as Danishefsky's diene,

and aldehydes can be catalyzed by Lewis acids to produce dihydropyranone derivatives, which

are valuable intermediates in natural product synthesis.[8][9] While specific examples of

erbium-catalyzed hetero-Diels-Alder reactions are not abundant in the literature, the known

utility of other Lewis acids suggests that erbium compounds could be effective catalysts.[9]

Application Notes:
Catalyst: Erbium(III) triflate is a potential catalyst for this transformation.

Reactants: Danishefsky's diene is a common electron-rich diene used in these reactions with

a variety of aldehydes as dienophiles.[8][10]

Product: The initial cycloadduct can be readily converted to a dihydropyranone upon acidic

workup.

Experimental Protocol (Proposed): Hetero-Diels-Alder
Reaction

A solution of erbium(III) triflate (0.1 mmol, 10 mol%) in dry dichloromethane (5 mL) is

prepared under an inert atmosphere.

The aldehyde (1.0 mmol) is added, and the mixture is stirred for 15 minutes at -78 °C.

Danishefsky's diene (1.5 mmol) is added dropwise.

The reaction is stirred at -78 °C for 4-6 hours.

The reaction is quenched with a few drops of trifluoroacetic acid and allowed to warm to

room temperature.

The mixture is diluted with dichloromethane and washed with saturated aqueous sodium

bicarbonate and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.

The crude product is purified by flash chromatography.

Logical Relationship in Hetero-Diels-Alder Catalysis:

Er(OTf)₃
(Lewis Acid)

Activation of Aldehyde

Aldehyde
(Dienophile)

Danishefsky's Diene
(Diene)

[4+2] Cycloaddition

Dihydropyranone
Product

Click to download full resolution via product page

Caption: Logical flow of the erbium-catalyzed hetero-Diels-Alder reaction.

Conclusion
Erbium compounds, particularly Er(OTf)₃, are valuable, environmentally benign, and highly

efficient Lewis acid catalysts for a variety of important organic transformations. Their water

tolerance and reusability make them particularly attractive for developing sustainable synthetic

methodologies. The protocols and data presented here provide a foundation for researchers to

explore the application of erbium catalysts in their own synthetic endeavors, with the potential

for discovering novel and efficient routes to valuable organic molecules. Further research into

the application of erbium catalysts in a broader range of reactions, especially in asymmetric

synthesis, is a promising area for future investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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